Cobaltous potassium sulfate

Description

Properties

IUPAC Name |

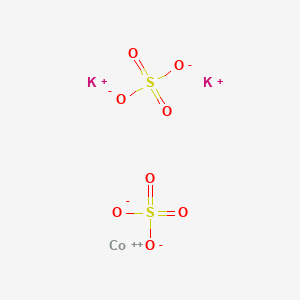

dipotassium;cobalt(2+);disulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.2K.2H2O4S/c;;;2*1-5(2,3)4/h;;;2*(H2,1,2,3,4)/q+2;2*+1;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRCFFPOQRUJEOG-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[K+].[K+].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoK2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13596-22-0 | |

| Record name | Cobaltous potassium sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013596220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipotassium disulphatocobaltate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.658 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COBALTOUS POTASSIUM SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/964069D9M6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Crystallographic Properties of Cobaltous Potassium Sulfate Hexahydrate

This guide provides an in-depth exploration of the crystallographic properties of cobaltous potassium sulfate hexahydrate (K₂Co(SO₄)₂·6H₂O), a member of the Tutton's salt family of isomorphous compounds. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the solid-state characteristics of this compound for applications ranging from materials science to the development of optical filters.

Introduction: The Significance of Tutton's Salts

Tutton's salts, with the general formula A₂B(XO₄)₂·6H₂O (where A is a monovalent cation like K⁺, NH₄⁺, Rb⁺, or Cs⁺, and B is a divalent metal cation such as Mg²⁺, Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, or Zn²⁺), are a class of compounds renowned for their well-defined crystal structures and interesting physical properties.[1] this compound hexahydrate, as a representative Tutton's salt, serves as an excellent model system for studying the influence of the divalent cation on the crystal lattice and the resulting physicochemical characteristics. Its distinct pleochroism, the phenomenon of exhibiting different colors when viewed from different crystallographic directions, makes it a subject of interest for optical applications.[2][3]

Crystal Structure and Symmetry

This compound hexahydrate crystallizes in the monoclinic crystal system .[1][4] This crystal system is characterized by three unequal axes, with one axis perpendicular to the other two, which are not perpendicular to each other. The crystallographic community has predominantly assigned the space group P2₁/a to this compound.[1][3][4][5] The P2₁/a space group is a centrosymmetric space group, and it is the standard setting for space group number 14. It is important to note that the alternative setting, P2₁/c, is sometimes used for Tutton's salts, which involves a different choice of the unit cell axes.[6]

The unit cell of this compound hexahydrate contains two formula units (Z = 2).[1][3][4] The fundamental structural motif consists of isolated [Co(H₂O)₆]²⁺ octahedra, SO₄²⁻ tetrahedra, and K⁺ ions. The cobalt cation is octahedrally coordinated by six water molecules.[3][4] These hydrated cobalt complexes, along with the sulfate and potassium ions, are held together by a network of electrostatic interactions and hydrogen bonds.

Unit Cell Parameters

The dimensions of the unit cell are crucial for understanding the packing of atoms within the crystal. Below is a summary of the reported unit cell parameters for this compound hexahydrate from various sources.

| Parameter | Value (Source 1)[3] | Value (Source 2)[7] |

| a (Å) | 9.0514(6) | 9.0609 |

| b (Å) | 12.204(1) | 12.2156 |

| c (Å) | 6.1528(4) | 6.1586 |

| β (°) | 104.825(3) | 104.839 |

| V (ų) | 657.1(2) | - |

The slight variations in the reported values can be attributed to differences in experimental conditions, such as temperature and the specific diffractometer used for the measurements.

Atomic Coordinates and Molecular Geometry

The precise arrangement of atoms within the unit cell is defined by their fractional coordinates. The following table presents the atomic parameters for K₂Co(SO₄)₂·6H₂O.[3]

| Atom | x | y | z |

| Co1 | 0.0000 | 0.0000 | 0.0000 |

| K1 | 0.2858 | 0.3475 | 0.2319 |

| S1 | 0.2298 | 0.0933 | 0.7383 |

| O1 | 0.3013 | 0.1654 | 0.5968 |

| O2 | 0.0792 | 0.1132 | 0.6558 |

| O3 | 0.2451 | -0.0031 | 0.6591 |

| O4 | 0.2936 | 0.0978 | 0.9410 |

| O5 | 0.1917 | 0.0886 | 0.2177 |

| O6 | -0.0118 | -0.1114 | 0.2137 |

| O7 | -0.1558 | 0.0435 | -0.0118 |

From these coordinates, the geometry of the coordination polyhedra can be elucidated. The [Co(H₂O)₆]²⁺ complex forms a slightly distorted octahedron, with the cobalt ion at the center and the oxygen atoms of the six water molecules at the vertices. The sulfate group (SO₄²⁻) exists as a regular tetrahedron. The potassium ion is coordinated by oxygen atoms from both the sulfate groups and the water molecules.

Below is a diagram illustrating the crystal structure of this compound hexahydrate.

Caption: A simplified 2D representation of the coordination environment in this compound hexahydrate, showing the central cobalt octahedron, sulfate tetrahedra, and potassium ions.

Experimental Methodologies

Synthesis of Single Crystals

High-quality single crystals of this compound hexahydrate are typically grown from aqueous solutions using the slow evaporation technique.[4] This method relies on the gradual increase in solute concentration as the solvent evaporates, leading to spontaneous nucleation and crystal growth.

Protocol for Single Crystal Growth:

-

Solution Preparation: Prepare a saturated aqueous solution by dissolving stoichiometric amounts of cobalt(II) sulfate (CoSO₄·7H₂O) and potassium sulfate (K₂SO₄) in deionized water at a slightly elevated temperature (e.g., 40-50 °C) to ensure complete dissolution.

-

Filtration: Filter the hot, saturated solution through a fine filter paper (e.g., Whatman No. 1) to remove any insoluble impurities.

-

Crystallization: Transfer the clear filtrate to a clean crystallizing dish. Cover the dish with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow and controlled evaporation of the solvent at a constant temperature (room temperature is often suitable).

-

Crystal Harvesting: After a period of several days to weeks, well-formed, transparent, red-colored prismatic crystals will form.[4][8] Carefully decant the mother liquor and harvest the crystals.

-

Drying: Gently wash the crystals with a small amount of cold deionized water or a suitable organic solvent like acetone to remove any residual mother liquor, and then allow them to air dry.[4]

Causality Behind Experimental Choices:

-

Stoichiometric Amounts: Using precise stoichiometric ratios of the starting materials is crucial to ensure the formation of the desired double salt rather than a mixture of the individual salts.

-

Slow Evaporation: A slow and controlled evaporation rate is essential for the growth of large, high-quality single crystals with minimal defects. Rapid evaporation often leads to the formation of polycrystalline aggregates.

-

Constant Temperature: Maintaining a stable temperature during crystallization minimizes thermal fluctuations that can induce secondary nucleation and affect crystal quality.

Crystallographic Characterization: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the crystal structure of a compound. It provides precise information about the unit cell dimensions, space group, and atomic positions.

Workflow for Single-Crystal X-ray Diffraction:

Caption: A typical workflow for determining the crystal structure of a compound using single-crystal X-ray diffraction.

Detailed Steps:

-

Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible defects is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are detected, and their intensities and positions are recorded.

-

Data Reduction and Correction: The raw diffraction data are processed to correct for various experimental factors, such as background scattering, Lorentz polarization effects, and absorption.

-

Structure Solution: The corrected data are used to determine the initial positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods.

-

Structure Refinement: The initial structural model is refined by adjusting the atomic coordinates, thermal parameters, and other variables to achieve the best possible agreement between the observed and calculated diffraction intensities.

-

Validation and Final Model: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy. The final model includes the precise atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Conclusion

This technical guide has provided a comprehensive overview of the crystallographic properties of this compound hexahydrate. Its well-defined monoclinic structure, belonging to the Tutton's salt family, makes it an important compound for both fundamental crystallographic studies and practical applications. The detailed experimental protocols for crystal growth and characterization provide a solid foundation for researchers and scientists working with this and related materials. A thorough understanding of its crystallographic properties is paramount for controlling its synthesis and tailoring its properties for specific technological applications.

References

-

Souemti, A., Zayani, L., Palomino, J. M., Cruz-Yusta, M., & Chehimi, D. B. H. (2016). Synthesis, characterization and thermal analysis of K2M(SO4)2.6H2O (M= Mg, Co, Cu). Der Pharma Chemica, 8(2), 233-242. Retrieved from [Link]

-

Ghosh, S., et al. (2017). Growth and characterization of potassium cobalt nickel sulfate hexahydrate crystals. Journal of Science: Advanced Materials and Devices, 2(3), 354-359. Retrieved from [Link]

-

Polovinko, I. I., Rykhlyuk, S. V., Koman, V. B., & Davydov, V. M. (2012). Pleochroism in potassium cobalt sulfate hexahydrate crystals. Ukrainian Journal of Physics, 57(5), 550-555. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystal structure of K22 as seen along[8]. Retrieved from [Link]

-

Pacheco, T. S., et al. (2017). Growth and Characterization of Potassium Cobalt Nickel Sulfate Hexahydrate (KCNSH) Crystals: A New UV Light Filter. Journal of Science: Advanced Materials and Devices, 2(3), 354-359. Retrieved from [Link]

-

Ukrainian Journal of Physics. (2012). ATOMS AND MOLECULES. Retrieved from [Link]

-

Crystal growing wiki. (n.d.). Cobalt(II) sulfate. Retrieved from [Link]

-

dos Santos, A. O., et al. (2021). Properties and Perspectives of Rb2Co(SO4)2(H2O)6 Tutton Crystal: A Combined Experimental-Theoretical Analysis. Molecules, 26(20), 6147. Retrieved from [Link]

-

Crystal growing wiki. (n.d.). Cobalt(II)-potassium sulfate. Retrieved from [Link]

-

Dyatlova, N. A., et al. (2013). Effect of growth conditions on the functional properties of K2Co(SO4)2·6H2O crystals. Crystallography Reports, 58(5), 749-754. Retrieved from [Link]

-

ResearchGate. (n.d.). Pleochroism in potassium cobalt sulfate hexahydrate crystals. Retrieved from [Link]

-

Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]

-

WebQC. (n.d.). Properties of K2Co(SO4)26H2O. Retrieved from [Link]

-

PubChem. (n.d.). Cobalt sulfate hexahydrate. Retrieved from [Link]

-

Crystal growing wiki. (n.d.). Cobalt(II) sulfate. Retrieved from [Link]

-

Materials Project. (n.d.). mp-4529: K2SO4 (Orthorhombic, Pnma, 62). Retrieved from [Link]

-

Rajkumar, R., & Ramachandran, K. (2015). Growth and characterization of K2Zn Ni1−(SO4)2·6H2O mixed crystals for UV filters. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 75-79. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Cobalt(II)-potassium sulfate - Crystal growing [en.crystalls.info]

- 8. Synthesis and Composition of Tutton Double Salts: An Introductory Laboratory Project [article.sapub.org]

A Technical Guide to the Synthesis of High-Purity Cobaltous Potassium Sulfate Crystals

Abstract

This technical guide provides a comprehensive protocol for the synthesis of high-purity cobaltous potassium sulfate hexahydrate (K₂Co(SO₄)₂·6H₂O) crystals, a compound of significant interest in materials science and with emerging applications in the biomedical field. This document is intended for researchers, scientists, and professionals in drug development who require a detailed, scientifically grounded methodology for producing this double salt, often referred to as a Tutton's salt. The protocol emphasizes not only the procedural steps but also the underlying chemical principles that govern crystal purity and yield. Key sections cover precursor selection and stoichiometry, a step-by-step synthesis and crystallization process, advanced purification techniques, and rigorous characterization methods to validate the final product's quality.

Introduction: The Significance of High-Purity this compound

This compound, with the chemical formula K₂Co(SO₄)₂·6H₂O, is an inorganic double salt that crystallizes in a monoclinic system.[1] These types of double salts, containing two different cations, are also known as Tutton's salts.[2] The structure of these salts is composed of sulfate tetrahedrons and hydrated metal octahedrons, interconnected by monovalent cations through hydrogen bonds.[3] The precise and ordered arrangement of these ions within the crystal lattice imparts unique optical and magnetic properties, making them valuable in various technological applications, including as UV light filters.[1][4]

In the realm of drug development and biomedical research, the purity of inorganic compounds is paramount. High-purity chemicals are essential for synthesizing Active Pharmaceutical Ingredients (APIs) and ensuring the safety and efficacy of therapeutic agents.[5] Cobalt compounds, in particular, have garnered attention for their potential as anti-infective agents, drug carriers, and immunomodulators.[6][7] The versatile coordination chemistry and redox properties of cobalt allow for the design of novel therapeutic complexes.[7][8] Therefore, a reliable and reproducible method for synthesizing high-purity this compound is a critical prerequisite for its exploration in pharmaceutical applications.

This guide provides a detailed protocol for the synthesis of high-purity this compound crystals, focusing on techniques that minimize impurities and promote the growth of well-defined, high-quality crystals.

Foundational Principles: The Chemistry of Tutton's Salt Formation

The synthesis of this compound is based on the principle of co-crystallization from a supersaturated aqueous solution containing stoichiometric amounts of cobalt(II) sulfate and potassium sulfate. The general reaction is as follows:

CoSO₄·7H₂O (aq) + K₂SO₄ (aq) → K₂Co(SO₄)₂·6H₂O (s) + H₂O

The formation and purity of the resulting Tutton's salt crystals are governed by several key factors:

-

Solubility: The solubilities of the individual salts (cobalt sulfate and potassium sulfate) and the double salt (this compound) in water are temperature-dependent. The synthesis process exploits the lower solubility of the double salt compared to its constituent salts to drive crystallization.

-

Stoichiometry: Precise molar ratios of the reactants are crucial. An excess of one of the constituent sulfates can lead to changes in the final crystal's shape and may introduce impurities.[9]

-

Temperature and Cooling Rate: The rate of cooling of the supersaturated solution directly influences the size and quality of the crystals. Slow, controlled cooling promotes the growth of larger, more perfect crystals, while rapid cooling can lead to the formation of smaller, less pure crystals.[10]

-

pH Control: The pH of the crystallization solution can affect the solubility of the desired compound and potential impurities. Adjusting the pH can be a tool to prevent the co-precipitation of unwanted metal hydroxides.[11]

Synthesis Protocol: A Step-by-Step Guide

This protocol details the synthesis of high-purity this compound hexahydrate crystals. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| Cobalt(II) Sulfate Heptahydrate (CoSO₄·7H₂O) | ACS Reagent Grade | Major Chemical Supplier | Ensure high purity to minimize initial contaminants. |

| Potassium Sulfate (K₂SO₄) | ACS Reagent Grade | Major Chemical Supplier | Anhydrous, fine powder is preferred for faster dissolution. |

| Deionized Water | Type I or II | --- | High-purity water is essential to avoid ionic contamination. |

| Beakers (250 mL, 600 mL) | Borosilicate Glass | --- | --- |

| Graduated Cylinders | --- | --- | For accurate volume measurements. |

| Magnetic Stirrer and Stir Bar | --- | --- | --- |

| Hot Plate | --- | --- | With temperature control. |

| Watch Glass | --- | --- | To cover beakers and prevent contamination. |

| Filtration Apparatus (Buchner Funnel, Filter Flask) | --- | --- | For crystal collection. |

| Filter Paper | Whatman No. 1 or equivalent | --- | --- |

| Crystallization Dish | --- | --- | A shallow, wide-mouthed vessel is ideal. |

| Spatula and Weighing Paper | --- | --- | --- |

Experimental Workflow

The following diagram illustrates the key stages in the synthesis of high-purity this compound crystals.

Caption: A generalized workflow for the synthesis of high-purity this compound crystals.

Detailed Procedural Steps

Step 1: Precursor Preparation and Stoichiometric Calculation

-

Calculate the required masses of cobalt(II) sulfate heptahydrate (CoSO₄·7H₂O, Molar Mass: 281.10 g/mol ) and potassium sulfate (K₂SO₄, Molar Mass: 174.26 g/mol ) for a 1:1 molar ratio. For a representative synthesis, aim for approximately 0.1 moles of each reactant.

-

Cobalt(II) Sulfate Heptahydrate: 0.1 mol * 281.10 g/mol = 28.11 g

-

Potassium Sulfate: 0.1 mol * 174.26 g/mol = 17.43 g

-

-

Accurately weigh the calculated amounts of each reagent using an analytical balance.

Step 2: Dissolution of Precursors

-

In a 250 mL beaker, dissolve the weighed cobalt(II) sulfate heptahydrate in a minimal amount of hot deionized water (approximately 50-75 mL). Gently heat the solution on a hot plate with continuous stirring to facilitate dissolution. The solution will appear as a characteristic red-pink color.[12]

-

In a separate 250 mL beaker, dissolve the weighed potassium sulfate in a minimal amount of hot deionized water (approximately 75-100 mL). Potassium sulfate has a lower solubility than cobalt sulfate, so gentle heating and stirring are necessary.

Step 3: Solution Mixing and pH Adjustment

-

Once both salts are completely dissolved, pour the hot cobalt sulfate solution into the hot potassium sulfate solution while continuously stirring.

-

Rinse the cobalt sulfate beaker with a small amount of hot deionized water and add it to the mixed solution to ensure complete transfer.

-

(Optional but Recommended for High Purity) Check the pH of the solution. If the solution is too acidic, it can be adjusted to a near-neutral pH (around 6-7) by the dropwise addition of a dilute potassium hydroxide solution. This can help to precipitate any trace iron impurities that may be present.[11] If a precipitate forms, the hot solution should be filtered before proceeding to the crystallization step.

Step 4: Controlled Crystallization

-

Cover the beaker containing the hot, mixed solution with a watch glass to prevent contamination and reduce the rate of evaporation.

-

Allow the solution to cool slowly and undisturbed to room temperature. To promote the growth of large, well-formed crystals, the beaker can be placed in an insulated container (e.g., a Dewar flask or a styrofoam box).[10]

-

After the solution has reached room temperature, further cooling in a refrigerator or an ice bath (0-4 °C) can be employed to maximize the crystal yield.

Step 5: Crystal Harvesting and Washing

-

Once crystallization is complete, decant the supernatant liquid (mother liquor).

-

Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

-

Wash the crystals with a small amount of ice-cold deionized water to remove any residual mother liquor. It is important to use a minimal amount of cold water as the crystals have some solubility even at low temperatures.

-

Optionally, a final wash with a small amount of a volatile solvent like ethanol or acetone can be performed to displace the water and facilitate faster drying.

Step 6: Drying

-

Carefully transfer the washed crystals to a clean, dry watch glass or petri dish.

-

Spread the crystals in a thin layer to promote even drying.

-

Allow the crystals to air-dry at room temperature. Alternatively, they can be dried in a desiccator over a suitable desiccant (e.g., silica gel or anhydrous calcium chloride). Avoid heating the crystals, as this can lead to the loss of hydration water.[13]

Purification via Recrystallization

For applications demanding the highest purity, a recrystallization step is recommended. This process further removes any impurities that may have been occluded in the crystal lattice during the initial crystallization.

Recrystallization Workflow

Caption: The workflow for enhancing the purity of this compound via recrystallization.

Recrystallization Procedure

-

Transfer the synthesized crystals to a clean beaker.

-

Add a minimal amount of hot deionized water and stir until the crystals are completely dissolved. The goal is to create a saturated solution at an elevated temperature.

-

If any insoluble impurities are observed, perform a hot filtration to remove them.

-

Allow the filtered, hot solution to cool slowly and undisturbed, as described in Step 4 of the synthesis protocol.

-

Harvest, wash, and dry the purified crystals as detailed in Steps 5 and 6 of the synthesis protocol.

Characterization and Quality Control

To ensure the synthesis of high-purity this compound, a series of analytical techniques should be employed to characterize the final product.

| Analytical Technique | Purpose | Expected Outcome |

| Visual Inspection | Preliminary assessment of crystal quality | Formation of well-defined, reddish, monoclinic prismatic crystals.[1] |

| Melting Point Determination | Purity assessment and identification | The hydrated salt will decompose upon heating, with significant water loss starting around 100 °C.[13][14] |

| X-ray Diffraction (XRD) | Confirmation of crystal structure and phase purity | The diffraction pattern should match the known pattern for K₂Co(SO₄)₂·6H₂O, confirming the monoclinic crystal system.[3] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and confirmation of hydration | Presence of characteristic absorption bands for sulfate (SO₄²⁻) and water of hydration (H₂O).[3] |

| Thermogravimetric Analysis (TGA) | Determination of water of hydration content | A weight loss corresponding to six water molecules should be observed upon heating. A mass loss of approximately 24% is expected.[4][13] |

| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | Quantification of elemental composition and detection of trace metal impurities | The elemental ratio of K:Co:S should be close to the theoretical 2:1:2. Trace metal impurities should be below the acceptable limits for the intended application. |

Conclusion

The protocol outlined in this technical guide provides a robust and reproducible method for the synthesis of high-purity this compound hexahydrate crystals. By carefully controlling the stoichiometry, temperature, and cooling rate, researchers can obtain high-quality crystals suitable for a range of applications, from materials science to the frontiers of drug development. The emphasis on purification and rigorous characterization ensures the integrity of the final product, a critical factor for any scientific investigation.

References

Sources

- 1. benchchem.com [benchchem.com]

- 2. Tutton's salt - Wikipedia [en.wikipedia.org]

- 3. Synthesis, Thermal Analysis, Spectroscopic Properties, and Degradation Process of Tutton Salts Doped with AgNO3 or H3BO3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Growth and characterization of potassium cobalt nickel sulfate hexahydrate crystals : a new UV light filter. [repositorio.ufop.br]

- 5. apolloscientific.co.uk [apolloscientific.co.uk]

- 6. Advances of Cobalt Nanomaterials as Anti-Infection Agents, Drug Carriers, and Immunomodulators for Potential Infectious Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cobalt Derivatives as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cobalt(II)-potassium sulfate - Crystal growing [en.crystalls.info]

- 10. science.uct.ac.za [science.uct.ac.za]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. klarchem.com [klarchem.com]

- 13. researchgate.net [researchgate.net]

- 14. atamankimya.com [atamankimya.com]

An In-depth Technical Guide to the Low-Temperature Magnetic Susceptibility of Cobaltous Potassium Sulfate

This technical guide provides a comprehensive exploration of the magnetic susceptibility of cobaltous potassium sulfate (K₂Co(SO₄)₂·6H₂O) at low temperatures. Designed for researchers, scientists, and professionals in materials science and drug development, this document delves into the theoretical underpinnings, experimental methodologies, and data interpretation pertinent to this paramagnetic Tutton salt. Our focus is on elucidating the causal relationships behind experimental choices and ensuring a self-validating framework for the presented protocols.

Introduction: The Significance of Magnetic Susceptibility in Coordination Complexes

Magnetic susceptibility (χ) is a fundamental property of materials that quantifies their response to an applied magnetic field.[1] For transition metal complexes like this compound, this property is a powerful probe into the electronic structure of the central metal ion. At low temperatures, thermal fluctuations are minimized, allowing for the subtle magnetic interactions and energy level splittings, dictated by the local crystalline environment, to become prominent.

This compound is a member of the Tutton salt family, a series of isomorphous compounds with the general formula M'₂(M'')(SO₄)₂(H₂O)₆.[2] In these salts, the divalent metal ion, in this case, Co²⁺, is octahedrally coordinated by six water molecules.[3] The magnetic behavior of this complex is primarily determined by the unpaired electrons in the 3d orbitals of the Co²⁺ ion. Understanding the low-temperature magnetic susceptibility of this compound is crucial for applications in areas such as molecular magnetism, quantum information processing, and as a cooling agent in adiabatic demagnetization refrigerators.

Theoretical Framework: From Free Ion to Crystalline Environment

The magnetic properties of the Co²⁺ ion in this compound are a direct consequence of its electronic configuration and the influence of its immediate surroundings. A robust understanding of the underlying principles of paramagnetism and crystal field theory is essential for interpreting experimental data.

Paramagnetism and the Curie-Weiss Law

In the absence of an external magnetic field, the magnetic moments of the individual Co²⁺ ions in the crystal lattice are randomly oriented, resulting in no net magnetization. When a magnetic field is applied, these moments tend to align with the field, leading to a positive magnetic susceptibility—a phenomenon known as paramagnetism.[4]

At temperatures where thermal energy is significantly larger than the magnetic interaction energies, the magnetic susceptibility of a paramagnetic material can be described by the Curie-Weiss law[5]:

χ = C / (T - θ)

where:

-

χ is the molar magnetic susceptibility.

-

C is the Curie constant, which is related to the effective magnetic moment (μ_eff) of the ion.

-

T is the absolute temperature.

-

θ is the Weiss constant, which provides information about the magnetic interactions between neighboring ions. A negative θ indicates antiferromagnetic interactions, while a positive θ suggests ferromagnetic interactions.[5]

The effective magnetic moment can be calculated from the Curie constant using the following relation:

μ_eff = √(3k_B C / N_A μ_B²) ≈ 2.828 √C

where:

-

k_B is the Boltzmann constant.

-

N_A is Avogadro's number.

-

μ_B is the Bohr magneton.

The Role of Crystal Field Theory

For a free Co²⁺ ion (3d⁷ configuration), the ground state is a ⁴F term. However, within the crystal lattice of this compound, the Co²⁺ ion is surrounded by an octahedral arrangement of six water molecules.[3] According to Crystal Field Theory (CFT), these ligands create an electrostatic field that lifts the degeneracy of the d-orbitals.[6]

In an octahedral field, the five d-orbitals split into two energy levels: a lower-energy t₂g triplet (d_xy, d_xz, d_yz) and a higher-energy e_g doublet (d_z², d_x²-y²). For a high-spin Co²⁺ ion in an octahedral environment, the electron configuration is t₂g⁵e_g². This arrangement results in three unpaired electrons, leading to a "spin-only" magnetic moment of:

μ_so = g_e √(S(S+1)) = √15 ≈ 3.87 μ_B

where g_e is the free-electron g-factor (≈2.0023) and S is the total spin quantum number (3/2).

However, experimental values for the effective magnetic moment of octahedral Co²⁺ complexes are typically in the range of 4.3 - 5.2 μ_B. This discrepancy arises from the significant orbital contribution to the magnetic moment, which is not accounted for in the spin-only formula. The incompletely filled t₂g orbitals allow for orbital angular momentum, which couples with the spin angular momentum (spin-orbit coupling), leading to a higher effective magnetic moment.[7]

The logical relationship between these theoretical concepts is illustrated in the following diagram:

Caption: Theoretical framework for the magnetic properties of Co²⁺.

Experimental Methodology: Probing Magnetism at Low Temperatures

The accurate measurement of magnetic susceptibility at cryogenic temperatures requires specialized instrumentation and careful experimental design. The primary technique employed today is Superconducting Quantum Interference Device (SQUID) magnetometry, which offers exceptional sensitivity.

Sample Preparation

-

Crystal Growth: High-quality single crystals of K₂Co(SO₄)₂·6H₂O can be grown by slow evaporation of an aqueous solution containing stoichiometric amounts of potassium sulfate and cobalt sulfate at a constant temperature.[8]

-

Sample Mounting: A small, well-formed crystal is selected and its mass is accurately measured. The crystal is then mounted in a sample holder, typically a gelatin capsule or a straw, which is in turn affixed to the sample rod of the magnetometer. The crystallographic orientation of the sample should be determined if anisotropic magnetic properties are to be investigated.

SQUID Magnetometry Protocol

A SQUID magnetometer measures the magnetic moment of a sample as a function of temperature and applied magnetic field. The workflow for a typical low-temperature magnetic susceptibility measurement is as follows:

Caption: Experimental workflow for SQUID magnetometry.

-

Zero-Field-Cooled (ZFC) Measurement: The sample is cooled from room temperature to the lowest desired temperature (e.g., 2 K) in the absence of an applied magnetic field. Once at the base temperature, a small, constant DC magnetic field (e.g., 1000 Oe) is applied, and the magnetic moment is measured as the sample is slowly warmed.

-

Field-Cooled (FC) Measurement: The sample is cooled from room temperature to the base temperature while the same DC magnetic field is applied. The magnetic moment is then measured as the sample is warmed. For a simple paramagnetic material, the ZFC and FC curves should be identical.[9]

-

Data Conversion: The measured magnetic moment (M) is converted to molar magnetic susceptibility (χ) using the formula: χ = M * (Molecular Weight) / (m * H) where M is the measured magnetic moment, m is the mass of the sample, and H is the applied magnetic field.

Data Analysis and Interpretation: A Case Study of a Cobalt Tutton Salt

As a case study, we will analyze the expected low-temperature magnetic susceptibility data for this compound, drawing upon published data for the analogous compound, cobalt ammonium sulfate (Co(NH₄)₂(SO₄)₂·6H₂O).[9]

Temperature Dependence of Magnetic Susceptibility

A plot of the inverse magnetic susceptibility (χ⁻¹) versus temperature (T) is expected to be linear over a wide temperature range, consistent with the Curie-Weiss law.

| Parameter | Expected Value for Cobalt Ammonium Sulfate[9] |

| Curie-Weiss Temperature (θ) | -0.60 K |

| Curie Constant (C) | 2.03 emu·K·mol⁻¹ |

| Effective Magnetic Moment (μ_eff) | 4.03 μ_B |

The negative Weiss constant (θ = -0.60 K) for cobalt ammonium sulfate indicates weak antiferromagnetic interactions between the neighboring Co²⁺ ions at very low temperatures.[9] A similar behavior is anticipated for this compound due to their isostructural nature.

The effective magnetic moment of 4.03 μ_B is significantly higher than the spin-only value of 3.87 μ_B, confirming the presence of a substantial orbital contribution to the magnetic moment.

Deviations from Ideality at Ultra-Low Temperatures

As the temperature approaches absolute zero, deviations from the Curie-Weiss law are expected. The weak antiferromagnetic interactions, hinted at by the negative Weiss constant, may lead to a magnetic ordering transition at a critical temperature (Néel temperature, T_N). Below T_N, the material would enter an antiferromagnetically ordered state. The susceptibility would show a cusp at T_N and then decrease as the temperature is further lowered. However, for many Tutton salts, these ordering temperatures are below 1 K and may not be observable with standard laboratory equipment.

Conclusion and Outlook

The low-temperature magnetic susceptibility of this compound serves as a classic example of paramagnetism in a transition metal complex. The behavior is well-described by the Curie-Weiss law down to a few Kelvin, with the magnetic properties being dominated by the Co²⁺ ions in an octahedral crystal field. The effective magnetic moment reveals a significant orbital contribution, a hallmark of the Co²⁺ ion in this coordination environment.

Future research could focus on single-crystal measurements to probe the magnetic anisotropy, which is expected to be significant for the Co²⁺ ion. Furthermore, measurements at temperatures below 1 K would be invaluable for investigating the predicted weak antiferromagnetic interactions and any potential magnetic ordering phenomena. A thorough understanding of these fundamental magnetic properties is not only of academic interest but also paves the way for the rational design of new materials with tailored magnetic functionalities.

References

- Griffith, J. S. (1961). The Theory of Transition-Metal Ions. Cambridge University Press. [URL not available]

-

Mugiraneza, S., & Hallas, A. M. (2022). Tutorial: A beginner's guide to interpreting magnetic susceptibility data with the Curie-Weiss law. Communications Physics, 5(1), 95. [Link]

- Figgis, B. N., & Lewis, J. (1964). The Magnetic Properties of Transition Metal Complexes. Progress in Inorganic Chemistry, 6, 37-239. [URL not available]

-

Wikipedia. (2023). Tutton's salt. [Link]

- Montgomery, H., Chastain, R. V., & Lingafelter, E. C. (1965). The crystal structure of cobalt potassium sulfate hexahydrate. Acta Crystallographica, 19(5), 825-826. [URL not available]

-

Wang, Y., et al. (2021). Growth and Magnetocaloric Properties of Co(NH₄)₂(SO₄)₂·6H₂O Crystal. Crystals, 11(9), 1088. [Link]

- Bethe, H. (1929). Termaufspaltung in Kristallen. Annalen der Physik, 395(2), 133-208. [URL not available]

-

Weird Science. (n.d.). Cobalt(II) Chloride and Its Paramagnetic Behavior. [Link]

-

Wikipedia. (2023). Crystal field theory. [Link]

-

Giauque, W. F., et al. (1971). Magnetothermodynamics of CuK₂(SO₄)₂·6H₂O. IV. Magnetic Moment, Heat Capacity, Entropy from 0.4 to 4.2°K with Fields to 90 kG along the α Magnetic Axis. The Journal of Chemical Physics, 54(9), 3786-3796. [Link]

- de Klerk, D. (1956). The magnetic and caloric behaviour of copper potassium sulphate at temperatures below 1° K. Handbuch der Physik, 15, 38-111. [URL not available]

- Haseda, T., & Kanda, E. (1957). On the Magnetic Properties of Some Tutton Salts at Low Temperatures. Journal of the Physical Society of Japan, 12(9), 1051-1059. [URL not available]

- Kittel, C. (2005). Introduction to Solid State Physics (8th ed.). John Wiley & Sons. [URL not available]

- Mabbs, F. E., & Machin, D. J. (1973). Magnetism and Transition Metal Complexes. Chapman and Hall. [URL not available]

-

Kalińska, B., et al. (2013). Effect of growth conditions on the functional properties of K₂Co(SO₄)₂·6H₂O crystals. Crystallography Reports, 58(5), 749-754. [Link]

Sources

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. Tutton's salt - Wikipedia [en.wikipedia.org]

- 3. mjs.um.edu.my [mjs.um.edu.my]

- 4. [2111.08382] Low-Temperature Magnetic Susceptibility of Erbium Aluminum Borate Single Crystal: Van Vleck Paramagnetism and Spin Correlations [arxiv.org]

- 5. community.wvu.edu [community.wvu.edu]

- 6. Crystal field theory - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Navigating the Non-Aqueous Frontier: A Technical Guide to the Solubility of Cobaltous Potassium Sulfate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development, influencing bioavailability, formulation, and purification strategies. While aqueous solubility data is often readily available, the behavior of complex inorganic salts in organic solvents remains a less explored, yet vital, area of research. This is particularly true for double salts like cobaltous potassium sulfate (CoK₂ (SO₄)₂), which find applications as protein precipitants and in various synthetic processes.

This in-depth technical guide addresses the solubility of this compound in organic solvents. Recognizing the scarcity of direct experimental data for this specific double salt, this document provides a comprehensive framework for understanding and determining its solubility. We will delve into the theoretical underpinnings of inorganic salt solubility in non-aqueous media, infer the likely solubility profile of this compound based on the known behavior of its constituent salts—cobalt(II) sulfate and potassium sulfate—and provide a detailed, field-proven experimental protocol for its precise determination. This guide is designed to empower researchers to move beyond speculation and equip them with the tools to generate reliable, in-house solubility data, crucial for advancing their research and development endeavors.

Theoretical Framework: Deconstructing Solubility in Organic Media

The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility. For an ionic compound such as this compound to dissolve in an organic solvent, the energy released from the interaction between the ions (Co²⁺, K⁺, and SO₄²⁻) and the solvent molecules (solvation energy) must overcome the lattice energy that holds the ions together in the crystal.

Several key factors govern this intricate balance:

-

Solvent Polarity and Dielectric Constant: Highly polar solvents with high dielectric constants are more effective at shielding the electrostatic attractions between ions, thereby favoring dissolution. Organic solvents span a wide range of polarities, from polar protic (e.g., alcohols), to polar aprotic (e.g., acetone), to non-polar (e.g., hexane).

-

Hydrogen Bonding: Solvents capable of hydrogen bonding, such as alcohols, can form strong interactions with the sulfate anions, enhancing solubility.

-

Ion-Dipole Interactions: The permanent dipole of polar organic solvents can interact favorably with the cobalt and potassium cations.

-

Lattice Energy: The stability of the crystal lattice of this compound will significantly influence the energy required for dissolution. Double salts often have complex crystal structures with high lattice energies, which can lead to lower solubility compared to their constituent single salts.

Inferred Solubility Profile of this compound

In the absence of direct published data for this compound, we can deduce its likely solubility behavior by examining its individual components: cobalt(II) sulfate (CoSO₄) and potassium sulfate (K₂SO₄).

Cobalt(II) Sulfate (CoSO₄):

-

Methanol: Soluble[1][2]. The hydrated form is more soluble than the anhydrous form.

-

Ethanol: Slightly to moderately soluble[1].

-

Glycerol: Highly soluble[3].

-

Non-polar solvents (e.g., ethyl acetate, acetic acid, ammonia, benzonitrile): Insoluble[3].

Potassium Sulfate (K₂SO₄):

-

Methanol: Very slightly soluble (0.0596 g/100 g at 25°C)[4].

-

Acetone: Insoluble[5].

-

Carbon Disulfide: Insoluble[5].

-

Glycerol: Slightly soluble.

Synthesis and Prediction for this compound (CoK₂(SO₄)₂):

Based on the data for the individual salts, we can project the following solubility characteristics for this compound:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Glycerol): The double salt is expected to exhibit its highest solubility in this class of solvents, likely being sparingly to slightly soluble in methanol and very slightly soluble to practically insoluble in ethanol. Its solubility in glycerol may be moderate. The presence of the highly insoluble potassium sulfate will likely significantly depress the overall solubility compared to cobalt(II) sulfate alone.

-

Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide, DMSO): Given that potassium sulfate is insoluble in acetone, it is highly probable that this compound will also be insoluble or at best, very slightly soluble, in these solvents.

-

Non-polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The ionic nature of this compound makes it virtually certain to be insoluble in non-polar solvents.

This inferred profile is summarized in the table below.

| Solvent Class | Representative Solvents | Inferred Solubility of CoK₂(SO₄)₂ | Rationale |

| Polar Protic | Methanol, Ethanol, Glycerol | Sparingly to slightly soluble in methanol, very slightly soluble to insoluble in ethanol. | Based on the moderate solubility of CoSO₄ and very low solubility of K₂SO₄ in these solvents. |

| Polar Aprotic | Acetone, DMF, DMSO | Very slightly soluble to insoluble. | Driven by the insolubility of K₂SO₄ in solvents like acetone. |

| Non-polar | Hexane, Toluene, Diethyl Ether | Insoluble. | The high polarity of the ionic salt is incompatible with non-polar solvents. |

Experimental Protocol for the Determination of Solubility

The following is a robust, self-validating protocol for the experimental determination of the solubility of this compound in an organic solvent of interest. This method is based on the principle of reaching equilibrium saturation followed by quantitative analysis of the supernatant.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, solvent-compatible)

-

Spectrophotometer (UV-Vis or Atomic Absorption) or HPLC system

-

Drying oven

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

Caption: Workflow for determining the solubility of this compound.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

To a series of sealed vials, add a known volume (e.g., 10 mL) of the desired organic solvent.

-

Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.

-

Place the vials in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. Preliminary experiments can determine the minimum time to reach equilibrium[7][8].

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible 0.22 µm filter to remove any suspended microcrystals. This step is critical to avoid overestimation of solubility.

-

Accurately weigh the collected supernatant to determine its mass.

-

Evaporate the solvent from the supernatant under a stream of nitrogen or in a vacuum oven at a temperature that will not decompose the salt.

-

Weigh the remaining solid residue. The solubility can then be expressed as g/100 g of solvent.

-

-

Quantitative Analysis (Alternative Method):

-

As an alternative to gravimetric analysis, the concentration of cobalt in the filtered supernatant can be determined using Atomic Absorption Spectroscopy (AAS) or a colorimetric method with UV-Vis spectroscopy, after appropriate dilution.

-

Prepare a calibration curve using standard solutions of known cobalt concentration in the same organic solvent.

-

Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and determine the cobalt concentration from the calibration curve.

-

Calculate the original concentration of this compound in the saturated solution.

-

Self-Validating System

To ensure the trustworthiness of the results, the following checks should be incorporated:

-

Time to Equilibrium: Perform a time-course study (e.g., sampling at 12, 24, 48, and 72 hours) to confirm that the measured solubility does not change significantly after a certain point, indicating that equilibrium has been reached[7][8].

-

Multiple Replicates: Prepare and analyze at least three independent samples for each solvent to assess the reproducibility of the results.

-

Approach to Equilibrium from Both Sides: To definitively confirm equilibrium, a supersaturated solution can be prepared at a higher temperature and then allowed to cool to the experimental temperature, precipitating the excess salt. The final concentration should match that obtained by dissolving the salt at the experimental temperature.

Factors Influencing Experimental Outcomes

Several factors can influence the measured solubility of this compound in organic solvents:

-

Temperature: The solubility of most salts increases with temperature[9][10]. Therefore, precise temperature control is paramount.

-

Purity of Solute and Solvent: Impurities can alter the solubility. Use high-purity grades of both the salt and the solvents.

-

Hydration State of the Salt: this compound can exist in different hydration states. The specific hydrate used will affect its solubility. Ensure the starting material is well-characterized.

-

pH of the Medium: While less influential in many organic solvents compared to water, residual water and acidic or basic impurities in the solvent can affect the solubility of metal salts.

Conclusion

While a comprehensive, publicly available dataset on the solubility of this compound in a wide array of organic solvents is currently lacking, a scientifically sound estimation of its behavior can be made by analyzing its constituent salts. This guide provides the theoretical and practical framework for researchers to confidently determine the solubility of this, and other, complex inorganic salts in non-aqueous systems. By following the detailed experimental protocol and adhering to the principles of a self-validating system, laboratories can generate the critical data needed to accelerate drug development and other chemical research, transforming an area of uncertainty into one of empirical strength.

References

-

Crystal growing wiki. (2025, February 4). Cobalt(II) sulfate. Retrieved from [Link]

-

Sciencemadness Wiki. (2017, December 7). Potassium sulfate. Retrieved from [Link]

-

Huaqiang Chemical Group Stock Co., Ltd. (2022, February 17). potassium sulphate fertilizer. Retrieved from [Link]

-

ChemBK. (n.d.). Cobalt(Ⅱ) sulfate anhydrous. Retrieved from [Link]

-

Sciencemadness Wiki. (2025, October 15). Cobalt(II) sulfate. Retrieved from [Link]

-

Zavareh, S., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. Retrieved from [Link]

-

Ataman Kimya. (n.d.). COBALT SULPHATE. Retrieved from [Link]

-

Chemical Database. (n.d.). potassium sulfate. Retrieved from [Link]

-

V.P. & R.P.T.P Science College. (n.d.). Unit-1 [B]: NON-AQUEOUS SOLVENTS. Retrieved from [Link]

-

ACS Publications. (2022, July 14). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. Retrieved from [Link]

-

GeeksforGeeks. (2023, December 20). Cobalt (II) Sulfate Formula. Retrieved from [Link]

-

BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]

-

Wikipedia. (2023, December 20). Cobalt(II) sulfate. Retrieved from [Link]

-

Reddit. (2014, April 18). What determines the solubility of inorganic compounds? Retrieved from [Link]

-

ACS Publications. (2020). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]

-

Wikipedia. (n.d.). Potassium sulfate. Retrieved from [Link]

-

CK-12 Foundation. (2012, February 23). 17.4 Factors Affecting Solubility. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Cobalt (II) Sulfate Formula - GeeksforGeeks [geeksforgeeks.org]

- 3. Cobalt(II) sulfate - Crystal growing [en.crystalls.info]

- 4. potassium sulfate [chemister.ru]

- 5. potassium sulphate fertilizer - Huaqiang Chemical Group Stock Co., Ltd [hq-chemical.com]

- 6. Potassium sulfate - Wikipedia [en.wikipedia.org]

- 7. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. byjus.com [byjus.com]

- 10. Welcome to CK-12 Foundation | CK-12 Foundation [ck12.org]

A Comprehensive Technical Guide to the Thermal Decomposition Analysis of Cobaltous Potassium Sulfate Hydrates

Foreword: Understanding the Thermal Behavior of Tutton's Salts

To the researchers, scientists, and drug development professionals dedicated to advancing materials science and pharmaceutical formulations, this guide offers an in-depth exploration of the thermal decomposition of cobaltous potassium sulfate hydrates. As a member of the Tutton's salt family, K₂Co(SO₄)₂·6H₂O presents a fascinating case study in the thermal stability and degradation pathways of hydrated double salts. A thorough understanding of these processes is paramount for applications ranging from the development of stable pharmaceutical hydrates to the engineering of novel materials with tailored thermal properties. This document moves beyond a simple recitation of facts, providing a causal analysis of experimental choices and a self-validating protocol for rigorous scientific inquiry.

The Structural and Chemical Identity of this compound Hexahydrate

This compound hexahydrate, K₂Co(SO₄)₂·6H₂O, is an inorganic compound belonging to the isomorphous series of Tutton's salts. These salts share a common monoclinic crystal structure with the general formula M'₂M''(SO₄)₂·6H₂O, where M' is a monovalent cation (such as K⁺, NH₄⁺) and M'' is a divalent metal cation (such as Co²⁺, Mg²⁺, Cu²⁺). The crystal lattice is characterized by the presence of two [M''(H₂O)₆]²⁺ octahedral hexahydrate complexes within the unit cell. The stability of this structure is maintained by a network of hydrogen bonds between the coordinated water molecules and the sulfate anions.

The synthesis of high-purity K₂Co(SO₄)₂·6H₂O crystals is typically achieved through the slow evaporation of an aqueous solution containing stoichiometric amounts of potassium sulfate (K₂SO₄) and cobalt(II) sulfate (CoSO₄). This method allows for the formation of well-defined, transparent, dark red prismatic crystals.

The Stepwise Thermal Decomposition Pathway of K₂Co(SO₄)₂·6H₂O

The thermal decomposition of this compound hexahydrate is a multi-stage process initiated by the loss of its water of hydration, followed by the decomposition of the resulting anhydrous salt at higher temperatures. The analysis is most effectively conducted using thermogravimetric analysis (TGA) and differential thermal analysis (DTA), which provide quantitative data on mass loss and the energetic nature of the transitions, respectively.

Based on experimental evidence, the dehydration of K₂Co(SO₄)₂·6H₂O under an inert nitrogen atmosphere proceeds in three distinct steps, each corresponding to an endothermic event observed in the DTA curve. This stepwise dehydration is a direct consequence of the different bonding environments of the water molecules within the crystal lattice.

The decomposition can be summarized as follows:

-

Step 1: Formation of the Trihydrate. In the temperature range of 25°C to 101°C, the hexahydrate loses three of its six water molecules to form potassium cobalt(II) sulfate trihydrate. This initial water loss represents the more loosely bound water molecules in the crystal structure.

-

Step 2: Formation of the Dihydrate. As the temperature increases from 101°C to 116°C, a single water molecule is expelled, resulting in the formation of the dihydrate. This indicates a stronger association of this water molecule within the crystal lattice compared to the first three.

-

Step 3: Complete Dehydration. The final two water molecules are released between 116°C and 198°C, yielding the anhydrous salt, K₂Co(SO₄)₂. The complete removal of all water of hydration is typically achieved by 200°C.

At temperatures exceeding the dehydration range, the anhydrous salt undergoes further decomposition. Upon heating to between 320°C and 430°C, the anhydrous potassium cobalt sulfate decomposes to form a mixture of K₂Co₂(SO₄)₃ and β-K₂SO₄.

Quantitative Thermal Decomposition Data

The following table summarizes the key stages of the thermal decomposition of K₂Co(SO₄)₂·6H₂O, with theoretical weight loss calculated based on a molar mass of 437.34 g/mol for the hexahydrate.

| Decomposition Stage | Temperature Range (°C) | Endothermic Peak (°C) | Product Formula | Theoretical Weight Loss (%) | Cumulative Weight Loss (%) |

| Step 1 | 25 – 101 | ~101 | K₂Co(SO₄)₂·3H₂O | 12.35 | 12.35 |

| Step 2 | 101 – 116 | ~116 | K₂Co(SO₄)₂·2H₂O | 4.12 | 16.47 |

| Step 3 | 116 – 198 | ~198 | K₂Co(SO₄)₂ | 8.24 | 24.71 |

| Anhydrous Decomposition | >320 | >320 | K₂Co₂(SO₄)₃ + β-K₂SO₄ | - | - |

Visualizing the Decomposition Pathway

The sequential nature of the thermal decomposition can be represented by the following workflow diagram:

Experimental Protocol for Thermal Decomposition Analysis

The following protocol outlines a robust methodology for the thermal analysis of this compound hydrates using a simultaneous TGA-DTA instrument. This protocol is designed to be self-validating by ensuring precise control over experimental parameters.

Instrumentation and Materials

-

Instrument: Simultaneous TGA-DTA or TGA/DSC instrument.

-

Sample: High-purity, crystalline K₂Co(SO₄)₂·6H₂O.

-

Crucibles: Alumina (Al₂O₃) crucibles (70 µL or similar).

-

Reference: Empty, tared alumina crucible.

-

Purge Gas: High-purity nitrogen (N₂).

-

Balance: Analytical balance with a precision of at least 0.01 mg.

Experimental Workflow

Step-by-Step Methodology

-

Sample Preparation:

-

Gently grind a small amount of K₂Co(SO₄)₂·6H₂O crystals into a fine, homogeneous powder using an agate mortar and pestle. This ensures uniform heat distribution throughout the sample.

-

Tare a clean, dry alumina crucible on an analytical balance.

-

Carefully transfer approximately 5-10 mg of the powdered sample into the crucible. A smaller sample size minimizes thermal gradients within the sample.

-

Record the exact mass of the sample.

-

-

Instrument Setup and Calibration:

-

Place the sample-containing crucible and an empty reference crucible into their respective positions in the TGA-DTA analyzer. The empty crucible serves as a reference to correct for any instrumental drift.

-

Close the furnace and begin purging with high-purity nitrogen at a flow rate of 100 mL/min. An inert atmosphere is crucial to prevent any oxidative side reactions.

-

Allow the system to purge for at least 15 minutes to ensure a completely inert atmosphere within the furnace.

-

-

Thermal Analysis Program:

-

Set the instrument to equilibrate at a starting temperature of 25°C.

-

Program the temperature to ramp from 25°C to 600°C at a constant heating rate of 5°C/min. A slow heating rate enhances the resolution of distinct thermal events.

-

Initiate the thermal analysis program, ensuring that both the sample weight and the DTA signal are recorded continuously as a function of temperature.

-

-

Data Analysis and Interpretation:

-

Upon completion of the run, use the instrument's software to generate the TGA and DTA curves.

-

From the TGA curve, determine the percentage weight loss for each distinct decomposition step.

-

From the DTA curve, identify the peak temperatures of the endothermic events corresponding to each weight loss step.

-

Compare the experimental weight loss values with the theoretical values to confirm the stoichiometry of the dehydration process.

-

Analyze the higher temperature region of the thermogram to identify any further decomposition of the anhydrous salt.

-

Concluding Remarks for the Practicing Scientist

The thermal decomposition of this compound hexahydrate is a well-defined, multi-step process that serves as an excellent model for understanding the thermal behavior of hydrated double salts. The causal relationship between the crystal structure and the stepwise dehydration highlights the importance of considering the bonding environment of water molecules in hydrated compounds. The provided experimental protocol offers a reliable and reproducible method for characterizing these materials, ensuring high scientific integrity. By adhering to this guide, researchers can obtain accurate and meaningful data that will support the development of robust materials and pharmaceutical products.

References

-

Souamti, A., Zayani, L., Morales Palomino, J., Cruz-Yusta, M., Pérez Vicente, C., & Ben Hassen-Chehimi, D. (2015). Synthesis, characterization and thermal analysis of K₂M(SO₄)₂·6H₂O (M= Mg, Co, Cu). Archives of Applied Science Research, 7(1), 68-76. [Link]

-

Ghosh, S., Ullah, S., de Mendonca, J., & Andreeta, M. R. B. (2023). Synthesis, Thermal Analysis, Spectroscopic Properties, and Degradation Process of Tutton Salts Doped with AgNO₃ or H₃BO₃. ACS Omega, 8(20), 17986–17997. [Link]

-

XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis. [Link]

-

TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. [Link]

-

Warner, J. S. (1964). The Thermal Decomposition of Cobalt Sulfate. Transactions of the Metallurgical Society of AIME, 230, 163-169. [Link]

CAS number and molecular formula for cobaltous potassium sulfate.

An In-Depth Technical Guide to Cobaltous Potassium Sulfate for Researchers and Drug Development Professionals

Introduction

This compound, a double salt of cobalt and potassium, is an inorganic compound of significant interest in various fields of scientific research, particularly in materials science. It exists in both anhydrous and hydrated forms, with the hexahydrate being the most common. This guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, and key applications, with a focus on insights relevant to researchers and professionals in drug development.

Core Chemical and Physical Properties

This compound is typically a red crystalline solid in its hydrated form, transitioning to a violet solid when anhydrous.[1] Understanding its fundamental properties is crucial for its application in experimental settings.

| Property | This compound (Anhydrous) | This compound Hexahydrate |

| CAS Number | 13596-22-0[1][2][3] | 13596-22-0 (for the anhydrous form) |

| Molecular Formula | CoK₂O₈S₂ or K₂Co(SO₄)₂[1][2] | K₂Co(SO₄)₂·6H₂O |

| Molecular Weight | 329.26 g/mol [1][2] | 437.35 g/mol |

| Appearance | Violet solid[1] | Red, monoclinic, prismatic crystals[1][4] |

| Solubility | Freely soluble in water[1] | Highly soluble in water[4] |

The hexahydrate form loses water upon heating above 75°C, forming a dihydrate that is stable between 120°C and 150°C.[1] It becomes completely anhydrous at approximately 200°C.[1]

Synthesis and Crystallization

The primary method for producing high-quality single crystals of this compound hexahydrate is through aqueous solution growth.[4] This technique is favored for its ability to yield large, well-defined crystals suitable for optical and other advanced applications.

Aqueous Solution Synthesis Workflow

Caption: Aqueous synthesis workflow for this compound hexahydrate.

Experimental Protocol: Aqueous Solution Growth

This protocol details the steps for growing single crystals of K₂Co(SO₄)₂·6H₂O.

-

Precursor Preparation: Prepare separate saturated solutions of cobalt(II) sulfate (CoSO₄) and potassium sulfate (K₂SO₄) in distilled water. The use of stoichiometric amounts is crucial for forming the double salt rather than precipitating the individual salts.[4]

-

Mixing and Dissolution: Gently heat both solutions to ensure complete dissolution of the salts. Once dissolved, mix the two solutions.

-

Crystallization: Allow the mixed solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, high-quality single crystals. Alternatively, allow the solvent to evaporate slowly over several days.

-

Crystal Harvesting: Once crystals of a desired size have formed, carefully remove them from the solution.

-

Drying: Gently pat the crystals dry with filter paper and then store them in a desiccator to prevent dehydration or deliquescence.

Solid-state synthesis, which involves the direct reaction of solid precursors at high temperatures, presents an alternative but less common method for producing cobalt-potassium compounds.[4]

Applications in Research and Development

This compound is a valuable compound in several areas of research, largely owing to the properties of the cobalt(II) ion.

-

Materials Science and Crystal Growth: The primary application is in the growth of single crystals. These crystals, especially when mixed with nickel to form K₂CoₓNi₁₋ₓ(SO₄)₂·6H₂O, are investigated for their use as optical filters in the ultraviolet (UV) range.[4][5] The study of the growth kinetics of these crystals is important for producing materials with specific and reproducible optical characteristics.[5]

-

Coordination Chemistry: As a stable salt of Co²⁺, it serves as a convenient starting material for the synthesis of various cobalt coordination complexes. The hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, is readily formed when the salt is dissolved in water.[6][7]

-

Agricultural Research: Cobalt is an essential micronutrient for nitrogen fixation in legumes.[8] Cobalt sulfate, including this compound, can be used in agricultural applications and research to study its effects on plant growth, nutrient uptake, and overall crop yield.[8]

While direct applications in drug development are not prominent, its use in fundamental chemical synthesis and materials science can contribute to the development of new analytical tools or delivery systems that are relevant to the pharmaceutical industry.

Safety and Handling

Cobalt compounds, including this compound, should be handled with care. Chronic ingestion of cobalt has been linked to serious health problems.[6] It is also suspected to be a possible carcinogen.[6] Appropriate personal protective equipment, such as gloves, safety glasses, and a lab coat, should be worn when handling the compound. All work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a fundamentally important inorganic compound with well-defined properties and synthesis methods. Its primary value to the scientific community lies in its application in materials science for the development of specialized optical materials. For researchers and drug development professionals, a thorough understanding of its synthesis and chemical properties provides a basis for its potential use in creating novel materials and chemical entities.

References

- Merck Index.

- Benchchem.

- ChemicalBook.

- Drugfuture.

- Crystal growing wiki. Cobalt(II)

- Chemsrc.

- ResearchGate.

- Wikipedia. Cobalt(II)

- Wikipedia. Cobalt.

- Danish, S., Hareem, M., Imran, M., et al. Effect of caffeic acid and cobalt sulfate on potato (Solanum tuberosum L.)

- MDPI. Growth Kinetics of the (110)

Sources

- 1. This compound [drugfuture.com]

- 2. 13596-22-0 CAS MSDS (COBALT POTASSIUM SULFATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. COBALT POTASSIUM SULFATE | CAS#:13596-22-0 | Chemsrc [chemsrc.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Cobalt(II) sulfate - Wikipedia [en.wikipedia.org]

- 7. Cobalt - Wikipedia [en.wikipedia.org]

- 8. Effect of caffeic acid and cobalt sulfate on potato (Solanum tuberosum L.) plants in the presence and absence of nanoparticles-coated urea - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Cobaltous Potassium Sulfate Using UV-Vis: A Technical Guide

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of cobaltous potassium sulfate, specifically the hexahydrate form (K₂Co(SO₄)₂·6H₂O), using Ultraviolet-Visible (UV-Vis) spectroscopy. This double salt is of interest in various fields, including crystallography and materials science. UV-Vis spectroscopy offers a straightforward, non-destructive method to probe the electronic structure of the cobalt(II) ion within its coordination environment. This guide details the underlying theoretical principles, provides a step-by-step experimental protocol, and outlines the subsequent data analysis and interpretation for researchers, scientists, and professionals in drug development and related industries.

Introduction: The Significance of Spectroscopic Analysis

This compound is an inorganic double salt that crystallizes from aqueous solutions containing cobalt(II) sulfate and potassium sulfate.[1] In its hydrated form, the cobalt(II) ion exists as the hexaaquacobalt(II) complex, [Co(H₂O)₆]²⁺, which imparts a characteristic pink or red color to the compound.[2][3] The electronic transitions within the d-orbitals of this complex are responsible for its interaction with visible light, making UV-Vis spectroscopy an ideal tool for its characterization.

Understanding the spectroscopic properties of such compounds is crucial for quality control, concentration determination, and studying the influence of the local chemical environment on the metallic center. This guide will focus on leveraging the Beer-Lambert Law to establish a quantitative relationship between absorbance and concentration, a fundamental application of UV-Vis spectroscopy in analytical chemistry.[4][5]

Theoretical Foundations: Unveiling Electronic Transitions

The color of transition metal complexes arises from the absorption of light at specific wavelengths in the visible region of the electromagnetic spectrum.[6] In an isolated gaseous cobalt(II) ion, the five d-orbitals are degenerate. However, when coordinated by six water molecules in an octahedral geometry, as in [Co(H₂O)₆]²⁺, these orbitals split into two distinct energy levels: a lower energy t₂g set and a higher energy eg set.[7]

The energy difference between these levels, denoted as Δo (the crystal field splitting parameter), corresponds to the energy of a photon in the visible range. The absorption of this photon promotes an electron from the t₂g to the eg level, a phenomenon known as a d-d transition.[6] For the pink [Co(H₂O)₆]²⁺ ion, the maximum absorbance (λmax) is typically observed around 510-540 nm.[3][8][9]

This relationship between absorbed light and the electronic structure of the analyte is quantified by the Beer-Lambert Law:

A = εbc

Where:

-

A is the absorbance (dimensionless)

-

ε (epsilon) is the molar absorptivity or molar extinction coefficient (in L mol⁻¹ cm⁻¹), a constant specific to the substance at a given wavelength.

-

b is the path length of the cuvette (typically 1 cm).

-

c is the concentration of the absorbing species (in mol L⁻¹).

This law forms the basis for the quantitative analysis detailed in this guide.[5]

Experimental Protocol: A Self-Validating Workflow

This section provides a detailed methodology for the preparation of this compound and its subsequent analysis by UV-Vis spectroscopy. The protocol is designed to be self-validating through the creation of a calibration curve.

Synthesis of this compound Hexahydrate

This compound can be readily synthesized by crystallization from an aqueous solution.

-

Materials:

-

Procedure:

-

To prepare 100 g of the hexahydrate double salt, dissolve 60.16 g of cobalt(II) sulfate hexahydrate and 39.84 g of potassium sulfate in separate portions of hot distilled water.[1]

-

Combine the two solutions while stirring intensely.

-

Allow the mixed solution to cool slowly. Evaporation of the solvent will promote the crystallization of the double salt.[1]

-

Collect the resulting dark red crystals by filtration and dry them.

-

UV-Vis Spectroscopic Analysis

This workflow outlines the preparation of standard solutions and the acquisition of their absorption spectra.

-

Equipment and Reagents:

-

Step-by-Step Methodology:

-

Preparation of a Stock Solution:

-

Accurately weigh a precise amount of the synthesized this compound hexahydrate (e.g., a quantity to make a 0.1 M solution) and quantitatively transfer it to a volumetric flask.[5]

-

Dissolve the salt in a small amount of distilled water and then dilute to the mark. This will be your stock solution.

-

-

Preparation of Standard Solutions:

-

Perform a series of serial dilutions from the stock solution to prepare at least five standard solutions of known, decreasing concentrations.[5] Use volumetric flasks and pipettes to ensure accuracy.

-

-

Spectrophotometer Setup and Calibration:

-

Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Set the instrument to scan a wavelength range that includes the visible spectrum, for instance, from 350 nm to 800 nm.[6][11]

-

Fill a cuvette with distilled water to serve as a blank.[11] Place it in the spectrophotometer and perform a baseline correction or "zero" the instrument. This subtracts the absorbance of the solvent and the cuvette itself.[4]

-

-

Determination of λmax:

-

Rinse a cuvette with a small amount of one of the standard solutions and then fill it.

-

Place the cuvette in the spectrophotometer and acquire the full absorption spectrum.

-

Identify the wavelength at which the maximum absorbance occurs. This is the λmax for the [Co(H₂O)₆]²⁺ complex.[5] For subsequent measurements, the instrument can be set to this single wavelength for higher accuracy.

-

-

Measurement of Standard Absorbances:

-